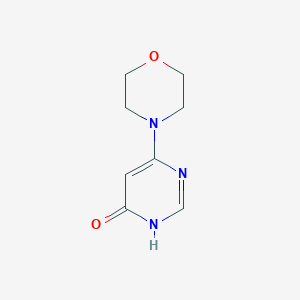

6-Morpholinopyrimidin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

4-morpholin-4-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H11N3O2/c12-8-5-7(9-6-10-8)11-1-3-13-4-2-11/h5-6H,1-4H2,(H,9,10,12) |

InChI Key |

UTXBNBRGUYCFNT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=O)NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 6-Morpholinopyrimidin-4-ol

The creation of the this compound structure relies on established principles of heterocyclic chemistry, adapted to introduce the specific functionalities at the desired positions of the pyrimidine (B1678525) ring.

The construction of the central pyrimidine ring is a foundational step in the synthesis of this compound and its derivatives. A common and versatile method begins with precursors such as 2,4-dichloropyrimidines. acs.orgnih.gov These di-substituted pyrimidines serve as electrophilic scaffolds, allowing for sequential nucleophilic substitution reactions to introduce various functional groups.

Another strategy involves the condensation of a β-keto ester with an aminoguanidine (B1677879) precursor to form a pyrazolone (B3327878) derivative. acs.org This intermediate can then undergo a subsequent ring-formation reaction to construct the desired pyrimidine core. acs.org The Hantzsch synthesis, a classical method for pyridine (B92270) synthesis, can also be adapted for pyrimidine ring formation, although this is less commonly reported for this specific class of compounds. beilstein-journals.org Furthermore, tetrafluoropyrimidine has been investigated as a precursor, where its fluorine atoms can be selectively displaced by various nucleophiles to build up the substituted pyrimidine system. dur.ac.uk

The introduction of the morpholine (B109124) group onto the pyrimidine core is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This is a highly efficient and widely used method where morpholine, acting as a nucleophile, displaces a leaving group on the pyrimidine ring. researchgate.net The most common leaving groups employed are halogens, such as chlorine or fluorine, at the C4 or C6 positions of the pyrimidine. dur.ac.ukgoogle.comnih.govacs.orgmdpi.com

For instance, reacting a 4,6-dichloropyrimidine (B16783) derivative with morpholine, often in the presence of a base like triethylamine (B128534) or potassium carbonate and a suitable solvent like acetone (B3395972) or DMF, leads to the substitution of one of the chlorine atoms with the morpholine moiety. nih.govnih.govacs.orgmdpi.com The reaction conditions, such as temperature and the choice of base, can be controlled to achieve selective monosubstitution. mdpi.com In some syntheses, a 4-chloro-6-morpholinopyrimidine intermediate is a key building block for further elaboration. nih.govnih.gov

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. These preparations often follow the general strategies of pyrimidine core elaboration and morpholine incorporation, with variations in the starting materials to introduce different substituents.

For example, 6-Methyl-2-morpholinopyrimidin-4-ol can be synthesized from morpholine-4-carboximidamide (B106666) hydrochloride. acs.org Other complex analogues are prepared through multi-step sequences. A notable example is the synthesis of N-(4-methyl-3-(2-(methylthio)-6-morpholinopyrimidin-4-yl)phenyl)-3-(trifluoromethyl)benzamide, which involves a Suzuki-Miyaura coupling followed by oxidation. acs.org

| Compound Name | Starting Materials | Key Reactions | Reference |

|---|---|---|---|

| 6-Methyl-2-morpholinopyrimidin-4-ol | Morpholine-4-carboximidamide hydrochloride, Ethyl acetoacetate | Condensation, Cyclization | acs.org |

| 6-((4-Chloro-6-morpholinopyrimidin-2-yl)amino)hexan-1-ol | 6-((4,6-dichloropyrimidin-2-yl)amino)hexan-1-ol, Morpholine | Nucleophilic Aromatic Substitution | nih.govmdpi.com |

| N-(4-methyl-3-(2-(methylthio)-6-morpholinopyrimidin-4-yl)phenyl)-3-(trifluoromethyl)benzamide | Dichloropyrimidine, Morpholine, N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide | Nucleophilic Substitution, Suzuki-Miyaura Coupling, Oxidation | acs.org |

| 4-(2-(But-3-yn-1-yl)-6-chloropyrimidin-4-yl)morpholine | 2-(But-3-yn-1-yl)-4,6-dichloropyrimidine, Morpholine | Nucleophilic Aromatic Substitution | nih.gov |

Derivatization and Functionalization of this compound Scaffold

The this compound scaffold serves as a versatile platform for the synthesis of more elaborate molecular architectures, particularly hybrid molecules that combine the pyrimidine-morpholine core with other heterocyclic systems like quinoline (B57606) and thiazole (B1198619).

The synthesis of quinolinyl pyrimidine-morpholine hybrids is a significant area of research, aiming to create molecules with enhanced biological activities. researchgate.net The general strategy involves the coupling of a pre-synthesized quinoline moiety with a pyrimidine-morpholine scaffold. acs.orgnih.gov

A common approach starts with the synthesis of a suitable quinoline derivative, for example, 2-(4-fluorophenyl)quinoline-4,6-diamine, which is prepared from 4-fluoroacetophenone and 2-amino-5-nitrobenzoic acid through a series of reactions including cyclization, chlorination, azidation, and reduction. acs.orgnih.gov This quinoline diamine is then reacted with a chlorinated pyrimidine, such as 2-amino-4,6-dichloropyrimidine, to form a key intermediate. acs.orgnih.gov The final step involves the nucleophilic substitution of the remaining chlorine atom on the pyrimidine ring with morpholine to yield the target quinolinyl pyrimidine-morpholine hybrid. acs.orgnih.gov

Another synthetic route involves preparing a piperazine-linked quinoline intermediate, which is then reacted with a 2,4-dichloro-6-methyl-pyrimidine. nih.gov The resulting product undergoes a final nucleophilic substitution with morpholine at elevated temperatures to afford the desired hybrid compound. nih.gov

| Hybrid Compound Type | General Synthetic Approach | Key Intermediates | Reference |

|---|---|---|---|

| N6-(2-Amino-6-morpholinopyrimidin-4-yl)-2-(4-fluorophenyl)quinoline-4,6-diamine | Sequential nucleophilic substitution on a dichloropyrimidine core. | 2-(4-fluorophenyl)quinoline-4,6-diamine, N6-(2-amino-6-chloropyrimidin-4-yl)-2-(4-fluorophenyl)quinoline-4,6-diamine | acs.orgnih.gov |

| 7-Chloro-N-(2-(4-(6-methyl-2-morpholinopyrimidin-4-yl)piperazin-1-yl)ethyl)quinolin-4-amine | Coupling of a quinoline-piperazine unit with a dichloropyrimidine, followed by morpholine substitution. | Piperazine-linked quinoline, 2,4-dichloro-6-methyl-pyrimidine | nih.gov |

The conjugation of thiazole and pyrimidine-morpholine moieties has led to the development of novel heterocyclic hybrids. The synthesis of these compounds often involves building the pyrimidine ring onto a thiazole precursor or coupling the two heterocyclic systems.

In one representative synthesis, various amines, including morpholine, are attached to the 6-position of a pyrimidine ring that is already linked to a 4-(3,4,5-trimethoxyphenyl)thiazole unit. mdpi.com This is typically achieved through nucleophilic substitution of a chlorine atom on the pyrimidine ring by morpholine. mdpi.com

Another approach involves the reaction of a substituted chalcone (B49325) with a hydrazinyl-thiopyrano-pyrimidine derivative in the presence of an acid catalyst to form a pyrazoline-linked hybrid. mdpi.com The starting thiopyrano-pyrimidine can bear a morpholine substituent. mdpi.com Additionally, thiazole-pyrimidine conjugates can be synthesized by reacting a pyrazoline N-thioamide derivative with phenacyl bromide in refluxing ethanol. acs.org

| Conjugate Compound | Synthetic Method | Reactants | Reference |

|---|---|---|---|

| 2-Methyl-N4-(2-morpholinoethyl)-N6-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)pyrimidine-4,6-diamine | Nucleophilic substitution on a pyrimidine core. | A chloropyrimidine-thiazole intermediate and 2-morpholinoethan-1-amine. | mdpi.com |

| 4-(2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine | Condensation and cyclization. | Substituted chalcone and 4-(2-hydrazinyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine. | mdpi.com |

| 2,4-dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)thiazole-5-carboxamide | Multi-step synthesis involving amide bond formation. | (4-methyl-6-morpholinopyrimidin-2-yl)methanamine and 2,4-dimethylthiazole-5-carboxylic acid. | chemsrc.com |

Development of Bipyrimidine-Morpholine Systems

The synthesis of bipyrimidine or biaryl systems containing a morpholinopyrimidine unit often relies on modern cross-coupling methodologies. A prominent strategy involves the use of a halogenated morpholinopyrimidine derivative which can participate in reactions such as the Suzuki coupling. For instance, a precursor like 4-(6-chloro-2-morpholinopyrimidin-4-yl)thiomorpholine 1,1-dioxide can be coupled with a suitable boronic acid or ester in the presence of a palladium catalyst, such as PdCl2(dppf)-DCM adduct. google.com This reaction forges a new carbon-carbon bond between the pyrimidine ring and another aryl or heteroaryl system, leading to the formation of complex biaryl structures. google.com

Elaboration of Pyrazoline-Fused Morpholinopyrimidine Derivatives

The construction of pyrazoline rings fused or appended to the morpholinopyrimidine scaffold is a common strategy for creating novel molecular entities. A general and widely used method for synthesizing pyrazolines is the cyclocondensation reaction between a chalcone (an α,β-unsaturated ketone) and a hydrazine (B178648) derivative. mdpi.comijfmr.com

To apply this to the morpholinopyrimidine system, a synthetic route would typically involve:

Preparation of a Chalcone Analogue : A morpholinopyrimidine moiety bearing an acetyl group is reacted with an appropriate aldehyde to form the corresponding chalcone.

Cyclization with Hydrazine : The resulting morpholinopyrimidine-containing chalcone is then refluxed with hydrazine hydrate (B1144303) in a suitable solvent like ethanol. mdpi.comijfmr.com The hydrazine undergoes a Michael addition to the double bond, followed by intramolecular cyclization and dehydration to yield the pyrazoline ring.

Furthermore, pyrazolo[3,4-d]pyrimidine derivatives, which are fused systems, can be synthesized, highlighting the versatility of pyrazole (B372694) formation in conjunction with the pyrimidine core. nih.gov

Synthesis of Triazole-Pyrazol-Morpholinopyrimidine Derivatives (e.g., Molidustat Precursors)

The synthesis of highly complex heterocyclic systems, such as those containing triazole, pyrazole, and morpholinopyrimidine moieties, requires multi-step synthetic sequences. These compounds, exemplified by precursors to drugs like Molidustat, combine several pharmacophoric elements. A plausible synthetic approach can be devised by combining established methods for the synthesis of each heterocyclic component. beilstein-journals.orgzsmu.edu.ua

A representative strategy could involve:

Formation of a Pyrazole-Pyrimidine Core : A key intermediate, such as a hydrazine-substituted morpholinopyrimidine, can be reacted with a diketone to form a pyrazole ring attached to the pyrimidine. nih.gov

Introduction of a Triazole Moiety : The resulting pyrazole-morpholinopyrimidine intermediate, functionalized with either an alkyne or an azide, can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to introduce the triazole ring. beilstein-journals.org This method is known for its high efficiency and regioselectivity in forming 1,2,3-triazoles. mdpi.com

Alternatively, a pre-formed triazole-pyrazole hybrid can be coupled with a functionalized morpholinopyrimidine derivative. beilstein-journals.org

Other Notable Structural Analogues and Derivatives

Beyond the specific systems mentioned above, the this compound scaffold is a precursor to numerous other analogues. Research into kinase inhibitors has produced a variety of substituted morpholinopyrimidines. google.comgoogle.com For example, the introduction of a cyano group at the C5 position leads to morpholinopyrimidine-5-carbonitrile derivatives, which serve as key intermediates for further functionalization. nih.gov Additionally, palladium-catalyzed methods like the heteroaryl Heck reaction have been employed to couple morpholinopyrimidine units with other heterocyclic systems, such as imidazo[1,2-a]pyridines, expanding the library of accessible analogues. researchgate.net

Reactivity and Transformations of the this compound System

The inherent electronic nature of the pyrimidine ring, modified by the presence of the morpholino and hydroxyl substituents, dictates its reactivity towards various chemical reagents.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by the presence of a good leaving group, such as a halogen atom (e.g., Cl, Br). byjus.comweebly.comgatech.edu While the title compound itself lacks such a leaving group, synthetic precursors like 2,4-dichloropyrimidine (B19661) or 4,6-dichloropyrimidine are commonly used. In these precursors, one of the chlorine atoms can be selectively displaced by a nucleophile. For example, the reaction of a dichloropyrimidine with morpholine often proceeds via nucleophilic substitution to install the morpholino group. google.com

If a morpholinopyrimidine derivative contains an additional leaving group on the ring, this group can be displaced by other nucleophiles. For instance, the treatment of a 5-bromo-4,6-dichloropyrimidine (B1266721) with a thiolate nucleophile resulted in the selective substitution of the chlorine atom at the C-4 position. researchgate.net The success of these reactions depends on the strength of the nucleophile and the stability of the leaving group. byjus.com

Alkylation Reactions at Pyrimidine Nitrogens

The nitrogen atoms within the pyrimidine ring of this compound are nucleophilic and can, in principle, undergo alkylation reactions with suitable electrophiles like alkyl halides. ambeed.com The reaction involves the attack of a lone pair of electrons from one of the ring nitrogens on the electrophilic carbon of the alkylating agent. youtube.comyoutube.com The regioselectivity of the alkylation (i.e., which of the two ring nitrogens reacts) is influenced by both steric hindrance and the electronic effects of the substituents on the ring. The electron-donating nature of the morpholino and hydroxyl/hydroxy-tautomer groups increases the electron density of the ring nitrogens, making them more susceptible to attack by electrophiles compared to an unsubstituted pyrimidine.

Data Tables

Table 1: Summary of Synthetic Methodologies for this compound Derivatives

| Methodology | Target Derivative Class | Key Reagents & Conditions | Ref. |

| Suzuki Cross-Coupling | Bipyrimidine-Morpholine Systems | Halogenated morpholinopyrimidine, boronic acid/ester, Palladium catalyst (e.g., PdCl2(dppf)) | google.com |

| Cyclocondensation | Pyrazoline-Fused Morpholinopyrimidines | Morpholinopyrimidine-chalcone, Hydrazine hydrate, Reflux in ethanol | mdpi.comijfmr.com |

| Multi-step Synthesis / Click Chemistry | Triazole-Pyrazol-Morpholinopyrimidine Derivatives | Diketones, Hydrazines, Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | beilstein-journals.orgnih.gov |

| Nucleophilic Aromatic Substitution | Functionalized Morpholinopyrimidines | Dichloropyrimidine, Morpholine, Thiolates | google.comresearchgate.net |

Reductive Amination Pathways

Reductive amination is a versatile and widely employed method for the formation of carbon-nitrogen bonds, representing a cornerstone in the synthesis of amine-containing compounds. nih.govnih.gov This reaction typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. nih.gov This one-pot procedure is highly valued for its efficiency and operational simplicity. nih.govnih.govtandfonline.com

In the context of pyrimidine synthesis, reductive amination can be part of a tandem sequence. For instance, a novel tandem reductive amination/intermolecular nucleophilic aromatic substitution (SNAr) sequence has been developed for the synthesis of amine-containing pyrimidines. nih.govnih.gov This one-pot reaction forms both a carbon-oxygen and a carbon-nitrogen bond. The process involves treating an aldehyde with an arylamine and a suitably activated pyrimidine, such as 2-methanesulfonyl-4,6-dimethoxypyrimidine, in the presence of a reducing agent like sodium borohydride. nih.govnih.gov The use of an activator, such as p-toluenesulfonic acid (PTSA), is often necessary to facilitate the reaction. nih.govnih.gov

The direct reductive amination of functionalized aldehydes with aniline (B41778) derivatives of purines and 7-deazapurines has also been successfully achieved. rsc.org While initial attempts using metal hydrides resulted in low yields, the use of H-cube flow reactor technology, which combines high pressure of H₂ generated in situ with high temperatures, has proven effective. rsc.org This method circumvents the need for handling metal hydride reagents and often does not require the presence of acids, making it compatible with acid-sensitive protecting groups. rsc.org

Table 1: Examples of Reductive Amination in Pyrimidine Synthesis

| Reactants | Reagents & Conditions | Product Type | Yield | Reference |

| Aldehyde, Arylamine, 2-Methanesulfonyl-4,6-dimethoxypyrimidine | Sodium Borohydride, PTSA, Dioxane | Amine-containing pyrimidine | Good | nih.govnih.gov |

| Functionalized Aldehyde, Aniline derivative of 7-deazapurine | H-cube (H₂, Pd/C), 65°C, 20 Bar | N-alkylated aniline derivative | 54% | rsc.org |

| Aldehyde, Hydroxylammonium chloride | 1. EtOH, rt; 2. Zn, HCl, rt | Primary amine | - | tandfonline.com |

Cyclization Reactions Involving Pyrimidine or Morpholine Moieties

The formation of the pyrimidine ring is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to construct this heterocyclic core.

One common approach involves the cyclocondensation of a β-keto ester with an amidine. organic-chemistry.org This method, often promoted by ultrasound irradiation, can produce highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org A related and effective method for preparing 6-ethyl-5-fluoropyrimidin-4-ol utilizes formamide (B127407) in a novel cyclization reaction, offering an alternative to formamidine (B1211174) acetate. researchgate.net

The cyclization of aminopyrimidine derivatives is another important route. For example, heating ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide can lead to the formation of a pyrimido[4,5-d]pyrimidin-4-ol derivative through a Schiff base intermediate. rsc.org The temperature of this reaction is a critical factor, with lower temperatures resulting in no reaction and higher temperatures leading to decomposition. rsc.org

Furthermore, intramolecular aldol-type condensation reactions can be employed to furnish pyridin-4-ols, which can serve as precursors. beilstein-journals.org The treatment of a β-ketoenamide with an excess of trifluoroacetic acid can lead to a mixture containing a pyridin-4-ol derivative. beilstein-journals.org The synthesis of pyrimido[4,5-d]pyrimidine-2,4,5-(1H,3H,6H)-triones has been achieved through the cyclization of an amide with hydrazine hydrate in n-butanol. rsc.org

The introduction of the morpholine moiety is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where morpholine displaces a leaving group, such as a chlorine atom, on the pyrimidine ring. scispace.comresearchgate.netrsc.org For instance, the synthesis of 4-(6-chloropyrimidin-4-yl)morpholine (B1331396) is a key step in the preparation of more complex derivatives. scispace.comresearchgate.netrsc.org

Table 2: Examples of Cyclization Reactions in Pyrimidine Synthesis

| Starting Material(s) | Reagents & Conditions | Product Type | Reference |

| β-keto ester, Amidine | Ultrasound irradiation | 4-Pyrimidinol | organic-chemistry.org |

| Ethyl 2-amino-3-cyano-4-ethyl-5-fluorobenzoate | Formamide | 6-Ethyl-5-fluoropyrimidin-4-ol | researchgate.net |

| Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate | Formamide, 110-140°C | 7-Mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol | rsc.org |

| β-ketoenamide | Trifluoroacetic acid | Pyridin-4-ol derivative | beilstein-journals.org |

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the further functionalization of the this compound scaffold. rsc.org

The Suzuki-Miyaura cross-coupling reaction is one of the most utilized methods for creating new C(sp²)–C(sp²) bonds due to the stability and low toxicity of the organoboron reagents. rsc.org This reaction has been successfully applied to pyrimidin-4-ol substrates. For example, a tosylated 4-pyrimidinol can undergo a Suzuki-Miyaura cross-coupling to provide 4-arylpyrimidines. organic-chemistry.org Microwave-assisted Suzuki-Miyaura reactions have been shown to be efficient for the coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one with various boronic acids, yielding C3-arylated products in good to excellent yields. rsc.org

Tandem cross-coupling reactions have also been developed to create more complex structures in a single operation. A microwave-assisted tandem Heck-Sonogashira cross-coupling reaction between 6-N,N-di-Boc-amino-5-iodo-2-methyl pyrimidin-4-ol and various aryl alkynyl substrates generates novel 5-enynyl substituted pyrimidines. acs.orgnih.gov These intermediates can then be transformed into functionalized pyrido[2,3-d]pyrimidines via a silver-catalyzed cyclization reaction. acs.orgnih.gov

The choice of catalyst and ligands can influence the regioselectivity of cross-coupling reactions on dihalogenated pyrimidines. This allows for the selective functionalization at different positions of the pyrimidine ring, providing access to a wider range of derivatives.

Table 3: Examples of Cross-Coupling Reactions on Pyrimidine Derivatives

| Substrate | Coupling Partner | Catalyst & Conditions | Product Type | Yield | Reference |

| 4-Tosylpyrimidinol | Arylboronic acid | Pd catalyst, Ultrasound | 4-Arylpyrimidine | - | organic-chemistry.org |

| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, MW | 3-Phenyl pyrazolo[1,5-a]pyrimidin-5(4H)-one | 74% | rsc.org |

| 6-N,N-di-Boc-amino-5-iodo-2-methyl pyrimidin-4-ol | Ethynylbenzene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, MW | 5-Enynyl substituted pyrimidine | 55% | acs.orgnih.gov |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms within 6-Morpholinopyrimidin-4-ol can be deduced.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring and the morpholine (B109124) substituent. The anticipated chemical shifts (δ) are influenced by the electronic environment of each proton.

The morpholine ring contains two sets of methylene (B1212753) protons. The protons on the carbons adjacent to the oxygen atom (H-2' and H-6') are expected to be deshielded and appear at a lower field compared to the protons on the carbons adjacent to the nitrogen atom (H-3' and H-5'). This is due to the higher electronegativity of oxygen. These protons would likely present as triplets, assuming coupling with the adjacent methylene protons.

The pyrimidine ring features two protons. The proton at the 5-position (H-5) is anticipated to be a singlet, as it has no adjacent proton to couple with. The proton of the hydroxyl group at the 4-position (4-OH) is also expected to be a singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Based on data from similar morpholinopyrimidine derivatives, the following proton NMR data can be predicted for this compound in a suitable deuterated solvent like DMSO-d₆. nih.govscispace.comrsc.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.0 | s |

| H-5 | ~5.5 - 6.0 | s |

| H-2', H-6' (Morpholine) | ~3.6 - 3.8 | t |

| H-3', H-5' (Morpholine) | ~3.4 - 3.6 | t |

| 4-OH | Variable (e.g., ~10-12) | s (broad) |

Note: 's' denotes a singlet and 't' denotes a triplet. The predicted values are based on theoretical principles and data from analogous compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The pyrimidine ring contains four carbon atoms. The carbon atom attached to the hydroxyl group (C-4) and the carbon atom attached to the morpholine ring (C-6) are expected to be significantly downfield due to the electronegativity of the attached heteroatoms. The carbon at the 2-position (C-2) will also be in the aromatic region, while the carbon at the 5-position (C-5) will likely be the most upfield of the pyrimidine carbons.

The morpholine ring has two distinct carbon environments. The carbons adjacent to the oxygen (C-2' and C-6') will be at a lower field than the carbons adjacent to the nitrogen (C-3' and C-5').

Predicted ¹³C NMR data for this compound are summarized in the table below, based on general values for similar heterocyclic systems. nih.govrsc.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 155 |

| C-4 | ~160 - 165 |

| C-5 | ~90 - 95 |

| C-6 | ~155 - 160 |

| C-2', C-6' (Morpholine) | ~66 - 68 |

| C-3', C-5' (Morpholine) | ~44 - 46 |

Note: The predicted values are based on theoretical principles and data from analogous compounds.

To unequivocally confirm the structure of this compound, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A COSY experiment would confirm the coupling between the H-2'/H-6' and H-3'/H-5' protons within the morpholine ring.

HSQC: An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the attachment of the morpholine ring to the C-6 position of the pyrimidine ring, for instance, by observing a correlation between the H-2'/H-6' protons of the morpholine and the C-6 of the pyrimidine.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-O functional groups.

The most prominent band would likely be the O-H stretching vibration of the hydroxyl group, which is expected to be broad and appear in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. The aromatic C-H stretching vibrations of the pyrimidine ring would appear just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the morpholine ring are expected just below 3000 cm⁻¹.

The fingerprint region (below 1600 cm⁻¹) will contain a series of bands corresponding to C=N and C=C stretching vibrations of the pyrimidine ring, as well as C-O stretching of the morpholine ether linkage and the phenolic C-O bond.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H stretch (H-bonded) | 3200 - 3600 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 |

| C=N and C=C stretches (pyrimidine) | 1400 - 1600 |

| C-O stretch (ether and phenol) | 1000 - 1300 |

Note: The predicted values are based on characteristic group frequencies. uc.edu

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. hmdb.caresearchgate.net

The Raman spectrum of this compound is expected to show strong signals for the pyrimidine ring breathing vibrations, which are characteristic of aromatic systems. The C-H stretching vibrations will also be present. While the O-H stretch is typically weak in Raman spectra, the C-O stretching vibrations of the morpholine and pyrimidine moieties should be observable. The symmetric vibrations of the morpholine ring are also expected to be Raman active.

Predicted Raman Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| Pyrimidine ring breathing | 950 - 1050 | Strong |

| C-C stretch (morpholine) | 800 - 950 | Medium |

Note: The predicted values and intensities are based on general principles of Raman spectroscopy.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable insights into the conjugated systems and electronic transitions within a molecule.

Ultraviolet-Visible (UV/Vis) spectroscopy is an analytical technique used to measure the absorption of UV or visible radiation by a substance. researchgate.net This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the electronic structure, particularly conjugated π-systems, of a molecule. researchgate.net The pyrimidine ring system, being aromatic, contains chromophores that absorb in the UV region. researchgate.net

While specific experimental UV/Vis absorption maxima (λmax) and molar absorptivity (ε) values for the parent compound this compound are not extensively detailed in the surveyed literature, the technique is widely applied to its derivatives. The electronic absorption spectra of pyrimidine derivatives are characterized by transitions such as n→π* and π→π*. researchgate.net The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the pyrimidine ring as well as the solvent used. mpg.de For instance, studies on various substituted pyrimidines demonstrate that functional groups can cause a shift in the absorption wavelength. cam.ac.uk

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light energy. This technique is highly sensitive and can provide information on the electronic excited states of a molecule and its microenvironment. researchgate.net It is a valuable tool for studying molecules that exhibit fluorescence, often those with rigid, conjugated structures.

Specific fluorescence data, including excitation and emission spectra or quantum yield, for this compound are not prominently available in published research. For a molecule to be fluorescent, it must possess a suitable electronic structure that allows for efficient emission of photons after excitation. Many heterocyclic compounds, including some pyrimidine derivatives, are known to be fluorescent. researchgate.net Should this compound or its derivatives exhibit fluorescence, this technique could be employed to study their binding interactions with biological macromolecules, such as proteins, by observing changes in fluorescence intensity or wavelength upon binding. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). cam.ac.uk This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass, a critical step in the identification of newly synthesized molecules. cam.ac.ukrsc.org

While HRMS data for the parent this compound is not specified in the reviewed literature, this technique has been instrumental in confirming the structures of its various derivatives. For example, the successful synthesis of derivatives like 6-((2′-amino-6-morpholino-[4,5′-bipyrimidin]-2-yl)amino)hexan-1-ol has been confirmed by comparing the experimentally measured mass with the calculated exact mass.

Table 1: Illustrative HRMS Data for a 6-Morpholinopyrimidine Derivative This table presents data for a known derivative to illustrate the application of HRMS.

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Source |

| 6-((2′-amino-6-morpholino-[4,5′-bipyrimidin]-2-yl)amino)hexan-1-ol | C₁₈H₂₇N₇O₂ | 374.2300 | 374.2300 |

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-crystal X-ray diffraction (SC-XRD) provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the molecular structure and stereochemistry of a compound. Although a crystal structure for the parent this compound is not described in the available literature, SC-XRD has been successfully used to characterize several of its derivatives.

A series of 4-methyl-6-morpholinopyrimidine derivatives were synthesized and characterized, with their structures confirmed by SC-XRD. The crystallographic data provides conclusive evidence of their molecular architecture. For example, the structure of 4-((4-bromobenzyl)oxy)-6-methyl-2-morpholinopyrimidine was elucidated, and its crystallographic information is publicly available.

Table 2: Representative Crystallographic Data for a 6-Morpholinopyrimidine Derivative This table presents crystallographic data for a published derivative to demonstrate the output of X-ray diffraction studies.

| Parameter | 4-((4-bromobenzyl)oxy)-6-methyl-2-morpholinopyrimidine |

| Empirical Formula | C₁₆H₁₈BrN₃O₂ |

| Formula Weight | 364.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.239(3) |

| b (Å) | 12.338(3) |

| c (Å) | 11.396(3) |

| α (°) | 90 |

| β (°) | 102.838(10) |

| γ (°) | 90 |

| Volume (ų) | 1537.4(7) |

| Z (molecules/unit cell) | 4 |

| Source |

Co-crystallization Studies with Macromolecular Targets (e.g., PHD2-Molidustat Complex)

The structural elucidation of how this compound derivatives inhibit key enzymes is critical to their therapeutic potential. A prime example is Molidustat, a potent inhibitor of prolyl hydroxylase domain 2 (PHD2), an enzyme central to the cellular response to hypoxia. nih.govox.ac.uk Co-crystallization studies have provided atomic-level insights into this interaction.

Detailed Research Findings:

Crystal structures of the human PHD2 catalytic domain in complex with Molidustat have been determined, revealing the precise binding mode of the inhibitor. nih.govresearchgate.net These studies show that Molidustat occupies the active site of PHD2, where it directly interacts with the catalytic iron (FeII) center. d-nb.info

The binding is characterized by a bidentate chelation of the active-site iron ion. This interaction involves the nitrogen atoms from both the pyrazolone (B3327878) ring and the adjacent pyrimidine ring of the Molidustat molecule. nih.govox.ac.uk This mode of binding effectively blocks the enzyme's access to its natural co-substrate, 2-oxoglutarate (2OG), thereby inhibiting its catalytic activity.

Several key interactions stabilize the Molidustat-PHD2 complex:

Metal Chelation: The pyrazolone and pyrimidine nitrogens form a stable five-membered ring with the FeII ion. d-nb.info

π-π Stacking: The triazole ring of Molidustat engages in a π-π stacking interaction with the side chain of residue Tyr303 within the 2OG binding pocket. nih.govox.ac.uk

Electrostatic Interactions: The inhibitor forms electrostatic interactions with key residues such as Arg383 and Tyr329, often mediated by water molecules within the active site. nih.gov

Conformational Changes: The binding of Molidustat induces conformational changes in PHD2, particularly affecting the positioning of residues like Tyr303 and Tyr310, as well as a flexible "finger loop" (β2–β3 loop) that is involved in substrate binding. nih.govresearchgate.net

The crystallographic data for the PHD2-Molidustat complex provides a foundational understanding of its inhibitory mechanism. The structure with PDB ID 6ZBO, resolved at 1.79 Å, offers a high-resolution view of these interactions. nih.govresearchgate.net This structural information highlights how the morpholinopyrimidine scaffold serves as a core component for engaging with the PHD2 active site.

Interactive Data Table: Crystallographic Data for PHD2-Molidustat Complex

| Parameter | Value | Source |

|---|---|---|

| PDB ID | 6ZBO | nih.govresearchgate.net |

| Resolution | 1.79 Å | nih.govresearchgate.net |

| Space Group | P21 | researchgate.net |

| Method | X-ray Diffraction | nih.gov |

| Target Protein | Prolyl Hydroxylase Domain 2 (PHD2) | nih.govox.ac.uk |

Interactive Data Table: Key Interactions in the PHD2-Molidustat Complex

| Interacting Moiety (Molidustat) | PHD2 Residue/Component | Interaction Type | Source |

|---|---|---|---|

| Pyrazolone & Pyrimidine Nitrogens | Fe(II) ion | Bidentate Metal Chelation | nih.govox.ac.ukd-nb.info |

| Triazole Ring | Tyr303 | π-π Stacking | nih.govox.ac.uk |

Theoretical and Computational Investigations

Tautomerism Studies of the Pyrimidin-4-ol Moiety

The pyrimidin-4-ol core of 6-Morpholinopyrimidin-4-ol is capable of existing in different tautomeric forms, primarily the hydroxy (-OH) and oxo (=O) forms. Tautomerism can significantly influence the chemical and physical properties of a molecule, including its reactivity and biological activity.

Computational Analysis of Hydroxy vs. Oxo Tautomeric Forms

A computational analysis, typically employing quantum chemical methods, is essential to determine the relative stabilities of the hydroxy and oxo tautomers of this compound. Such studies would involve calculating the energies of each tautomer to predict the predominant form under various conditions. However, no specific computational studies detailing the energetic landscape of the tautomeric forms of this compound have been reported.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. A full DFT study on this compound would provide valuable insights into its molecular characteristics.

Geometry Optimization and Electronic Structure Analysis

DFT calculations would begin with the optimization of the molecular geometry of this compound to find its most stable three-dimensional structure. Following this, an analysis of its electronic structure, including the distribution of electrons and the nature of its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), would be performed. This information is crucial for understanding the molecule's stability and reactivity. At present, there is no published data on the optimized geometry or electronic structure of this compound.

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, which can aid in the experimental characterization of a compound.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts.

Vibrational Modes: The infrared (IR) and Raman vibrational frequencies can be calculated to understand the molecule's vibrational modes.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum.

Specific predicted spectroscopic data for this compound are not available in the literature.

Reactivity Parameter Derivations

Conceptual DFT provides a framework for deriving various reactivity parameters that help in predicting the chemical behavior of a molecule.

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Electrophilicity Index: This global reactivity descriptor quantifies the ability of a molecule to accept electrons.

No studies have been published that report the calculated Fukui functions or the electrophilicity index for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map identifies electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). A detailed MEP map for this compound has not been computationally generated and published.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations serve as powerful computational tools to predict and analyze the interactions between a small molecule, such as this compound or its derivatives, and a biological target at the atomic level. These methods are crucial for understanding the compound's mechanism of action and for guiding the rational design of more potent and selective analogs.

Ligand-Protein Interaction Analysis (e.g., with PHD2, PI3Kα, Lanosterol 14-α-Demethylase)

Docking studies computationally place a ligand into the binding site of a protein and score the interaction, predicting the preferred binding mode and affinity. For the morpholinopyrimidine scaffold, this analysis has been pivotal in elucidating its inhibitory mechanism against various enzymes.

Interaction with PI3Kα (Phosphoinositide 3-kinase alpha): The morpholinopyrimidine core is a well-established scaffold for PI3K inhibitors. Docking analyses of derivatives have shown that the morpholine (B109124) group often forms crucial hydrogen bonds with amino acid residues in the hinge region of the kinase, such as Valine 851. nih.gov The pyrimidine (B1678525) ring itself mimics the adenine (B156593) portion of ATP, establishing further hydrogen bonds within the ATP-binding pocket. In a study on novel morpholinopyrimidine-5-carbonitriles, docking analysis revealed favorable binding affinities with PI3Kα, supporting their observed inhibitory activity. nih.gov

Interaction with Lanosterol 14-α-Demethylase (CYP51): This enzyme is a key target for antifungal agents. Molecular docking is used to predict how morpholinopyrimidine-based compounds might inhibit this enzyme, which is critical for ergosterol (B1671047) biosynthesis in fungi. nih.govresearchgate.net The simulation involves placing the compound into the active site to assess its binding potential and interaction with key amino acid residues of the membrane protein. nih.gov The primary mechanism often involves the nitrogen atoms of the heterocyclic core coordinating with the heme iron atom in the enzyme's active site, a common feature for many antifungal inhibitors. frontiersin.org

Interaction with Other Kinases and Enzymes: The versatility of the morpholinopyrimidine scaffold has been explored against other targets as well. For instance, docking studies have been used to investigate derivatives as potential inhibitors of COX-2 (Cyclooxygenase-2) and iNOS (inducible Nitric Oxide Synthase), where the compounds showed a strong affinity for the active sites. nih.gov Similarly, computational studies have suggested morpholino-pyrimidine derivatives as potential inhibitors of DGAT1 (Diacylglycerol Acyltransferase 1), with docking simulations showing binding energies ranging from -6.0 to -11.6 kcal/mol. researchgate.net

Table 1: Summary of Predicted Ligand-Protein Interactions for Morpholinopyrimidine Derivatives

| Target Protein | Key Interacting Residues (Example) | Type of Interaction | Predicted Outcome |

|---|---|---|---|

| PI3Kα | Val851 (Hinge Region) | Hydrogen Bonding | Inhibition of Kinase Activity |

| Lanosterol 14-α-Demethylase (CYP51) | Heme Iron, Active Site Residues | Coordination, H-bonds, Hydrophobic | Inhibition of Ergosterol Synthesis |

| COX-2 / iNOS | Active Site Residues | Hydrophobic Interactions | Anti-inflammatory Effect |

| DGAT1 | Active Site Residues | Hydrogen Bonding, van der Waals | Inhibition of Triglyceride Synthesis |

Conformational Analysis of the Compound and its Derivatives

Conformational analysis is the study of the three-dimensional shapes a molecule can adopt and their relative energies. Understanding the preferred conformation of a molecule like this compound is essential because the bioactive conformation—the shape it adopts when binding to a target—must be energetically accessible. nih.gov

The primary points of flexibility in the this compound scaffold are the morpholine ring and the bond connecting it to the pyrimidine ring. The morpholine ring typically exists in a stable, low-energy chair conformation. The rotational barrier around the C-N bond between the pyrimidine and morpholine rings determines the relative orientation of these two rings. Computational chemistry methods can predict the most stable conformations and help ensure that a designed molecule can adopt the necessary shape to fit into a protein's binding pocket. nih.gov

Insights for Structure-Based Rational Design

The ultimate goal of molecular modeling in drug discovery is to enable the rational, structure-based design of new and improved therapeutic agents. mdpi.com By analyzing the results of docking simulations, medicinal chemists can gain critical insights to guide the synthesis of next-generation compounds.

Identifying Key Interactions: Docking studies pinpoint the specific amino acid residues that a ligand interacts with. For ATP-competitive kinase inhibitors, forming hydrogen bonds with the kinase hinge region is a crucial interaction that must be maintained or enhanced. nih.gov

Exploiting Unoccupied Pockets: If the analysis reveals an empty hydrophobic pocket within the binding site near the ligand, a medicinal chemist can design a new analog with an added chemical group (e.g., a methyl or phenyl group) to fill that pocket. This can create additional favorable interactions and significantly increase binding affinity and potency.

Improving Selectivity: By comparing the active sites of different but related proteins (e.g., different kinase isoforms), designers can add or modify functional groups on the this compound scaffold to introduce interactions that are unique to the desired target, thereby improving selectivity and reducing potential off-target effects. This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. mdpi.com

In Silico Assessment of Drug-Likeness Properties (excluding pharmacokinetic parameters)

Beyond predicting binding affinity, computational methods are used to profile compounds for other characteristics that are important for a molecule to be a successful drug.

Computational Target Prediction and Profiling

Computational target prediction, also known as "target fishing" or "in silico target profiling," uses the chemical structure of a compound to predict its potential biological targets. nih.govsemanticscholar.org This is based on the principle that structurally similar molecules often bind to similar targets. nih.gov These methods are valuable for identifying new uses for existing compounds (drug repurposing) or for predicting potential off-target interactions that could lead to side effects. nih.gov

Several computational techniques are employed for this purpose:

Ligand-Based Similarity Searching: The 2D or 3D structure of this compound can be compared against large databases of compounds with known biological activities (e.g., ChEMBL). A high degree of structural similarity to a known inhibitor of a particular protein suggests that this compound may also interact with that protein. researchgate.net

Reverse Docking/Panel Docking: This approach involves docking the compound against a wide array of different protein structures. The proteins for which the compound shows the best docking scores are considered potential targets. nih.gov

Machine Learning and AI Models: Modern approaches use artificial intelligence, such as multi-task graph neural networks, to predict a compound's off-target interaction profile. These models are trained on vast datasets of known drug-target interactions to recognize the structural features associated with binding to specific protein families (e.g., kinases, GPCRs, ion channels). nih.gov

For a scaffold like morpholinopyrimidine, these methods could predict its interaction with a wide range of kinases, given its prevalence in kinase inhibitor design, but could also uncover unexpected targets, potentially opening new avenues for therapeutic development. researchgate.netresearcher.life

Biological Activities and Molecular Mechanisms in Vitro Studies

Antiproliferative and Anticancer Activities

The morpholinopyrimidine core is integral to several potent inhibitors of signaling pathways that are commonly dysregulated in cancer, leading to activities such as cell proliferation inhibition and apoptosis induction.

While direct cytotoxic data for 6-Morpholinopyrimidin-4-ol against specific cancer cell lines such as non-small cell lung cancer (NSCLC), colorectal carcinoma, or breast cancer are not prominently available, studies on related structures highlight the anticancer potential of the pyrimidine (B1678525) scaffold. For example, a series of novel pyrimidine-5-carbonitrile derivatives incorporating a morpholino moiety have been synthesized and evaluated for their cytotoxic activities. rsc.org Some of these compounds demonstrated moderate to high growth inhibition against various cancer cell lines, underscoring the potential of this chemical class as a source of anticancer agents. rsc.org

Interactive Table: Growth Inhibition Percentage of Selected Morpholinopyrimidine Derivatives rsc.org Users can sort the table by clicking on the headers.

| Compound | Ovarian Cancer (OVCAR-4) | Renal Cancer (786-0) | Leukemia (HL-60(TB)) |

|---|---|---|---|

| 2b (P-fluorobenzyl derivative) | 73.14% | 84.82% | - |

| 2c (P-chlorobenzyl derivative) | - | - | 49.95% |

| 2d (2,4-dichlorobenzyl derivative) | - | - | 43.38% |

The morpholinopyrimidine structure is a well-established core for inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth, survival, and proliferation. nih.govmdpi.com The PI3K/Akt/mTOR signaling pathway is frequently overactivated in a wide range of human cancers, making it a prime target for therapeutic intervention. aacrjournals.orgnih.gov

Several potent PI3K inhibitors are based on the morpholinopyrimidine scaffold. A prominent example is NVP-BKM120 (Buparlisib), a 2-morpholino pyrimidine derivative that functions as a pan-class I PI3K inhibitor. nih.govaacrjournals.org This compound has been shown to inhibit all four class I PI3K isoforms and demonstrates preferential inhibition of tumor cells that have mutations in the PIK3CA gene. nih.govaacrjournals.org The ability of the morpholine (B109124) moiety to form key interactions within the ATP-binding pocket of the kinase is crucial for the inhibitory activity of these compounds. nih.gov

Table: Examples of Morpholinopyrimidine-Based Kinase Inhibitors

| Compound Name | Target(s) | Therapeutic Area |

|---|---|---|

| NVP-BKM120 (Buparlisib) | Pan-Class I PI3K | Oncology |

| AZD6738 (Ceralasertib) | ATR Kinase | Oncology |

| Gedatolisib (PF-05212384) | Dual PI3K/mTOR | Oncology |

The anticancer effects of morpholinopyrimidine derivatives are rooted in their ability to modulate key intracellular signaling pathways that control inflammation, cell survival, and proliferation.

Modulation of NF-κB and MAPK Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of cellular responses to stress and are often constitutively active in cancer cells, promoting survival and proliferation. mdpi.comnih.gov Inhibition of the PI3K pathway by morpholinopyrimidine derivatives like BKM120 has been shown to affect downstream signaling, including reducing the expression of NF-κB anti-apoptotic proteins. plos.org This suggests that the morpholinopyrimidine scaffold can indirectly modulate NF-κB activity. plos.org Furthermore, aberrant signaling through the MAPK pathway is a known resistance mechanism to some cancer therapies, and targeting upstream nodes like PI3K with morpholinopyrimidine-based inhibitors can disrupt this oncogenic signaling. mdpi.com

Antimicrobial Activities

While the morpholinopyrimidine scaffold is primarily explored for its role in oncology and anti-inflammatory research, the broader class of morpholine-containing compounds has been investigated for antimicrobial properties.

Following a review of the available scientific literature, no specific studies detailing the in vitro antibacterial efficacy of the compound this compound against Staphylococcus aureus were identified.

A search of the scientific literature did not yield specific studies concerning the in vitro antifungal activity of this compound against the fungal pathogen Candida albicans.

In Vitro Antiplasmodial Potency (e.g., against Plasmodium falciparum strains)

No specific studies detailing the in vitro antiplasmodial potency of this compound or its closely related derivatives against Plasmodium falciparum or other protozoan strains were identified in the reviewed scientific literature.

Inhibition of Specific Microbial Targets (e.g., Type II NADH-Dehydrogenase (NDH-2), Lanosterol 14-α-Demethylase)

There is no available research data from the reviewed literature concerning the inhibitory activity of this compound or its derivatives on specific microbial targets such as Type II NADH-Dehydrogenase (NDH-2) or Lanosterol 14-α-Demethylase.

Anti-inflammatory Activities

Recent research has explored the anti-inflammatory properties of novel synthetic derivatives based on a morpholinopyrimidine scaffold. These studies provide the most relevant insights into the potential activities of this compound class.

In Vitro Inhibition of Nitric Oxide (NO) Production

A series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were evaluated for their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Among the synthesized compounds, two derivatives, V4 and V8, were identified as the most active inhibitors of NO production at non-cytotoxic concentrations. This inhibitory action points to the potential of the morpholinopyrimidine scaffold to modulate inflammatory pathways.

Table 1: Inhibition of Nitric Oxide (NO) Production by Morpholinopyrimidine Derivatives

| Compound | Substituent (Phenyl Ring) | NO Inhibition (%) at 12.5 µM |

|---|---|---|

| V4 | 4-methoxy | Significant |

| V8 | 4-fluoro | Significant |

Note: The table is based on findings that identified compounds V4 and V8 as the most potent inhibitors without specifying exact percentage values in the abstract. The term "Significant" is used to reflect their reported activity.

Effects on Inflammatory Mediator Expression (e.g., iNOS, COX-2)

The mechanism behind the observed inhibition of NO production was further investigated by assessing the effects of the morpholinopyrimidine derivatives V4 and V8 on the expression of key inflammatory enzymes. Research findings demonstrated that compounds V4 and V8 significantly reduced the mRNA expression of both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophage cells.

Furthermore, Western blot analysis confirmed that these compounds also decreased the protein expression levels of iNOS and COX-2. Molecular docking studies suggest that these derivatives have a strong affinity for the active sites of both iNOS and COX-2, indicating a direct inhibitory interaction. These results suggest that the anti-inflammatory effects of this class of compounds are mediated through the downregulation of critical inflammatory mediators.

Table 2: Effect of Morpholinopyrimidine Derivatives on Inflammatory Mediators in LPS-Stimulated Macrophages

| Compound | Target Enzyme | Effect on mRNA Expression | Effect on Protein Expression |

|---|---|---|---|

| V4 | iNOS | Dramatically Reduced | Decreased |

| V4 | COX-2 | Dramatically Reduced | Decreased |

| V8 | iNOS | Dramatically Reduced | Decreased |

| V8 | COX-2 | Dramatically Reduced | Decreased |

Source: Data compiled from studies on novel morpholinopyrimidine derivatives.

Neuroprotective Activities

No studies were found in the reviewed scientific literature that investigated the potential neuroprotective activities of this compound or its related morpholinopyrimidine derivatives.

In Vitro Neurite Outgrowth Promotion Assays

Neurite outgrowth is a fundamental process in neuronal development and regeneration, involving the extension of axons and dendrites from the neuron cell body. In vitro assays that measure neurite outgrowth are crucial tools for identifying compounds that may promote neuronal repair. nih.govbiorxiv.org These assays typically involve culturing neurons and quantifying the length and branching of their neurites in response to chemical compounds. nih.gov

Despite the availability of established methodologies for assessing neurite outgrowth promotion, a thorough review of scientific literature reveals no available data from in vitro neurite outgrowth promotion assays for the compound this compound.

Receptor Binding and Enzyme Inhibition Studies

The interaction of a compound with specific receptors and enzymes is a key determinant of its pharmacological profile. The following sections detail the known in vitro binding affinities and inhibitory activities of this compound for a range of biological targets.

In Vitro Binding Affinities for Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2A)

Serotonin receptors, such as 5-HT1A and 5-HT2A, are critical targets in the central nervous system. mdpi.commedlineplus.gov Binding affinity studies are essential for understanding a compound's potential to modulate serotonergic neurotransmission. mdpi.com

Currently, there are no published in vitro studies that report the binding affinities of this compound for the 5-HT1A or 5-HT2A serotonin receptors.

Table 1: In Vitro Binding Affinities of this compound for Serotonin Receptors

| Receptor Subtype | Binding Affinity (Ki/IC50) |

|---|---|

| 5-HT1A | Data not available |

| 5-HT2A | Data not available |

No data is available for the binding affinities of this compound.

Serotonin Transporter Protein (SERT) Interactions

The serotonin transporter (SERT) is a key protein in the regulation of serotonin levels in the synaptic cleft and is a primary target for many antidepressant medications. biorxiv.orgguidetopharmacology.org In vitro assays are used to determine a compound's ability to interact with and potentially inhibit SERT function. guidetopharmacology.org

As of the latest literature review, no in vitro studies have been published that investigate the interaction between this compound and the serotonin transporter protein (SERT).

Dopamine (B1211576) Receptor (D2) Affinity Studies

The dopamine D2 receptor is a major target for antipsychotic drugs and plays a significant role in various neurological and psychiatric conditions. dntb.gov.uaresearchgate.net In vitro binding assays are employed to determine the affinity of compounds for this receptor. dntb.gov.ua

There is no available data from in vitro studies regarding the binding affinity of this compound for the dopamine D2 receptor.

Table 2: In Vitro Dopamine D2 Receptor Affinity of this compound

| Parameter | Value |

|---|---|

| Binding Affinity (Ki/IC50) | Data not available |

No data is available for the binding affinity of this compound.

Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of N-acylethanolamines, a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govresearchgate.net Inhibition of NAPE-PLD can modulate the levels of these signaling molecules. nih.gov

A review of the current scientific literature indicates that there are no published in vitro studies on the inhibitory activity of this compound against N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD).

Inhibition of Prolyl Hydroxylase Domain (PHD2/EGLN1)

Prolyl Hydroxylase Domain 2 (PHD2), also known as Egl-9 family hypoxia inducible factor 1 (EGLN1), is an enzyme that plays a crucial role in the cellular response to oxygen levels by regulating the stability of hypoxia-inducible factors (HIFs). mdpi.comresearchgate.netresearchgate.net Inhibitors of PHD2 are being investigated for various therapeutic applications. mdpi.com

There is no available data from in vitro studies concerning the inhibitory effect of this compound on the Prolyl Hydroxylase Domain 2 (PHD2/EGLN1) enzyme.

Table 3: In Vitro Enzyme Inhibition Data for this compound

| Enzyme | Inhibition (IC50/Ki) |

|---|---|

| NAPE-PLD | Data not available |

| PHD2/EGLN1 | Data not available |

No data is available for the enzyme inhibition properties of this compound.

Structure Activity Relationship Sar Profiling

Impact of Morpholine (B109124) Moiety Modifications on Biological Activities

The morpholine ring in 6-morpholinopyrimidin-4-ol derivatives is not merely a solubilizing group; it often plays a crucial role in binding to the target protein and can significantly influence the compound's activity and selectivity. While many SAR studies focus on the pyrimidine (B1678525) core, modifications to the morpholine moiety itself have yielded important insights.

Research on analogs of the pan-Class I PI3K inhibitor ZSTK474, which features a bis-morpholinofuranylpyrimidine core, has demonstrated the sensitivity of inhibitory activity to changes in the morpholine ring. Replacing one of the morpholine groups with other 2-aminoethyl functionalities led to varied effects on PI3K isoform inhibition. For instance, substituting the morpholine with ethanolamine or diethanolamine maintained high potency against the PI3Kα isoform but decreased activity against PI3Kδ and PI3Kβ. nih.gov In contrast, analogs with 2-aminoethylamine or 2-N-methylethylamine substituents showed poor inhibition across all PI3K isoforms, highlighting the specific requirements of the binding pocket. nih.gov

Table 1: Impact of Morpholine Moiety Replacement on PI3K Isoform Inhibition for ZSTK474 Analogs

| Compound/Modification | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |

| ZSTK474 (Morpholine) | 5.0 | 85.5 | 3.9 | 38.2 |

| Ethanolamine | 9.9 | 425 | 9.8 | 94.2 |

| Diethanolamine | 3.7 | 427 | 10.1 | 14.6 |

| 2-Aminoethylamine | 1620 | >10000 | 1240 | >10000 |

Furthermore, introducing conformational constraints into the morpholine ring has been a successful strategy to enhance selectivity. In the context of mTOR inhibitors, replacing the standard morpholine ring with bridged morpholine structures led to a dramatic improvement in selectivity for mTOR over PI3Kα. researchgate.net This is attributed to a single amino acid difference in the hinge region of the kinases; the deeper pocket in mTOR can accommodate the bulkier bridged morpholines, which cause steric clashes in the corresponding PI3K pocket. researchgate.net Chiral morpholines have also been used, with different enantiomers displaying distinct potency and selectivity profiles. researchgate.net These findings underscore that modifications to the morpholine ring's structure, size, and conformation are powerful tools for fine-tuning the biological activity and selectivity of morpholinopyrimidine-based compounds.

Influence of Substituents on the Pyrimidine Core on Target Potency

The pyrimidine core serves as a central scaffold for engaging with target proteins, often forming key hydrogen bonds in the hinge region of kinases. researchgate.net Consequently, the nature and position of substituents on this ring profoundly impact target potency and selectivity.

Numerous studies have shown that attaching a substituted phenyl ring to the pyrimidine core is a common strategy. The electronic properties of the substituents on this phenyl ring are critical. In a series of pyrimidine-morpholine hybrids evaluated for antiproliferative activity, compounds with electron-withdrawing groups (such as -CF3, -CN, -F, -Br) at the para position of the phenyl ring showed the most potent cytotoxic effects. nih.gov Conversely, electron-donating groups (like -CH3) or bulky groups (like -NO2, possibly due to size) led to a significant decrease in activity. nih.gov The position of the substituent is also crucial, with a meta-positioned electron-withdrawing group resulting in lower potency than a para-positioned one. nih.gov

Similar findings were observed in a series of anti-inflammatory morpholinopyrimidine derivatives. Compounds bearing an aromatic ring with an electron-withdrawing group (e.g., fluoro) were potent inhibitors of nitric oxide (NO) production, while those with electron-donating groups were less effective. researchgate.net

Table 2: Influence of Phenyl Ring Substituents on Antiproliferative Activity (SW480 Cell Line)

| Compound | R Group (Para-position) | IC50 (µM) |

| 2a | -H | >200 |

| 2g | -CF3 | 5.10 |

| 2e | -F | 15.05 |

| 2c | -CN | 15.72 |

| 2f | -Br | 16.31 |

| 2d | -CH3 | >200 |

| 2h | -NO2 | >200 |

Data sourced from studies on pyrimidine-morpholine hybrids. nih.gov

Modifications at other positions of the pyrimidine ring are also vital. For kinase inhibitors, substitutions at the 2- and 5-positions can modulate kinome-wide selectivity. nih.gov For example, incorporating a substituted pyrazole (B372694) at the 2-position of an aminopyrimidine core resulted in narrower inhibition profiles. nih.gov Modifications at the 5-position, which is often situated near the gatekeeper residue in the kinase binding pocket, can also impart improved selectivity. nih.gov

Rational Design Principles Derived from SAR Data

The accumulation of SAR data allows for the formulation of rational design principles to guide the synthesis of more effective and selective molecules. A primary principle for the this compound class is the exploitation of the pyrimidine core as a hinge-binding motif, a strategy common to many kinase inhibitors. nih.gov

Based on extensive SAR, a key design strategy involves decorating the core scaffold with specific functional groups to optimize interactions with the target. For instance, knowing that electron-withdrawing groups on an attached phenyl ring enhance activity allows for the focused synthesis of analogs containing fluoro, chloro, or trifluoromethyl groups. nih.govmdpi.com Molecular docking studies often complement SAR data, providing a structural hypothesis for observed activities. For example, docking models of potent compounds frequently show the pyrimidine nitrogen atoms forming hydrogen bonds with key residues (e.g., Asp2357 in PI3Kα), while substituents on appended rings form additional interactions, such as hydrogen bonds or hydrophobic contacts, with other residues in the active site. mdpi.comnih.gov

Another powerful design principle is molecular hybridization, which involves combining the morpholinopyrimidine scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or dual activities. nih.gov This approach leverages the favorable properties of each constituent part. The design of novel PI3K/mTOR inhibitors has been guided by integrating different heterocycles at the 2-position of the morpholinopyrimidine scaffold, leading to the identification of highly potent compounds. These design strategies, informed by a continuous feedback loop between synthesis, biological testing, and computational modeling, are crucial for advancing morpholinopyrimidine derivatives from initial hits to optimized lead compounds.

Application of Privileged Structure Concepts in Morpholinopyrimidine Design

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. nih.govresearchgate.netmdpi.com These scaffolds provide a robust framework for the development of ligands for a range of targets through the modification of appended functional groups. mdpi.com The morpholine and pyrimidine moieties, both individually and combined, are considered privileged structures in medicinal chemistry. nih.govnih.gov

Morpholine is frequently incorporated into drug candidates to improve physicochemical and pharmacokinetic properties and can engage in crucial molecular interactions with target proteins. nih.govnih.gov The pyrimidine ring is a well-established bioisostere of the adenine (B156593) ring of ATP, making it an ideal scaffold for targeting the ATP-binding site of the large and therapeutically important kinase family. nih.gov

The combination of these two motifs in the this compound scaffold results in a versatile template that has been successfully used to develop inhibitors for various targets, including PI3K, mTOR, and other kinases, as well as agents with anti-inflammatory and anticancer properties. researchgate.netnih.gov The "privileged" nature of this scaffold means that libraries of compounds based on this core are more likely to yield hits against different biological targets. Medicinal chemists leverage this by using the morpholinopyrimidine core as a starting point and systematically modifying substituents to direct the compound's activity and selectivity towards a specific target of interest, accelerating the drug discovery process. nih.govresearchgate.net

Conclusion and Future Research Directions

Synthesis and Biological Potential of 6-Morpholinopyrimidin-4-ol and its Derivatives

The synthesis of this compound, while not extensively detailed in dedicated literature, can be conceptually approached through established pyrimidine (B1678525) synthetic methodologies. General strategies often involve the condensation of a morpholine-containing precursor with a suitable pyrimidine precursor. The pyrimidine ring itself is a fundamental unit in DNA and RNA, making its derivatives attractive scaffolds for drug design. nih.gov The incorporation of a morpholine (B109124) ring is a common strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. dntb.gov.ua

The biological potential of morpholinopyrimidine derivatives is suggested by the activities of related compounds. For instance, various pyrimidine derivatives have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net The morpholine group can contribute to improved solubility, metabolic stability, and receptor interaction. dntb.gov.ua While specific data for this compound is scarce, the broader class of morpholine-containing heterocycles has shown a wide range of biological activities.

A general synthetic approach to pyrimidine derivatives may involve the reaction of a β-dicarbonyl compound or its equivalent with an amidine or a related precursor. For this compound, this could potentially involve a morpholino-substituted amidine. The versatility of pyrimidine chemistry allows for the introduction of various substituents, paving the way for the creation of a diverse library of derivatives for biological screening. researchgate.net

The biological activities of analogous compounds are summarized in the table below, offering a glimpse into the potential therapeutic applications of this compound derivatives.

| Compound Class | Observed Biological Activities |

| Pyrimidine Derivatives | Anticancer, Antiviral, Antimicrobial, Anti-inflammatory nih.govnih.gov |

| Morpholine-containing Compounds | Diverse therapeutic effects including CNS activity and anticancer properties dntb.gov.uaresearchgate.net |

| Aminopyrimidines | Kinase inhibition, Analgesic, Anti-inflammatory researchgate.net |

Identification of Current Knowledge Gaps

Despite the promising structural alerts, a significant knowledge gap exists specifically for this compound. The primary deficiencies in the current body of research include:

Lack of Dedicated Synthesis Studies: There is a notable absence of published, optimized synthetic routes specifically for this compound.

Unexplored Biological Activity: The biological profile of this compound remains largely uninvestigated. There is no significant data on its potential therapeutic effects or its mechanism of action.

Limited Derivative Exploration: The synthesis and evaluation of a focused library of derivatives of this compound have not been systematically undertaken.

Scarcity of Computational Data: In-silico studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, for this compound are not readily available.

Proposed Avenues for Advanced Academic Research

To address the identified knowledge gaps, a multi-pronged research approach is proposed. This approach will systematically build a comprehensive understanding of the chemical and biological properties of this compound and its analogues.

Future research should prioritize the development and optimization of synthetic routes to this compound. This would involve exploring various starting materials and reaction conditions to achieve high yields and purity. nih.gov Furthermore, the development of versatile synthetic strategies that allow for the facile introduction of a wide range of substituents on the pyrimidine core is crucial for creating a diverse chemical library for biological screening. researchgate.net The use of modern synthetic techniques, such as microwave-assisted synthesis, could accelerate the synthesis of these derivatives. researchgate.net

Once a library of this compound derivatives is synthesized, in-depth mechanistic studies will be essential to understand their mode of action at the molecular level. This would involve a battery of in vitro assays to identify potential biological targets, such as specific enzymes or receptors. Techniques like X-ray crystallography of the compound bound to its target could provide detailed insights into the binding interactions. Understanding the molecular mechanism is fundamental for rational drug design and optimization.

Computational studies can play a pivotal role in accelerating the discovery process. semanticscholar.org The development of advanced computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can help in predicting the biological activity of novel derivatives. semanticscholar.org Molecular docking simulations can be employed to predict the binding affinity of the compounds to various biological targets. mdpi.com Furthermore, ADMET prediction models can be utilized to assess the drug-likeness of the designed molecules at an early stage, thereby reducing the attrition rate in later stages of drug development. semanticscholar.org

The insights gained from SAR studies, mechanistic investigations, and computational modeling should guide the design and synthesis of next-generation morpholinopyrimidine analogues with improved potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and biological evaluation is central to modern drug discovery. The goal would be to develop lead compounds that exhibit promising therapeutic potential for specific diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products